Pigment Yellow 127
Description
Structure
3D Structure
Properties
CAS No. |
68610-86-6 |
|---|---|
Molecular Formula |
C35H32Cl2N6O5 |
Molecular Weight |
687.6 g/mol |
IUPAC Name |
2-[[2-chloro-4-[3-chloro-4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C35H32Cl2N6O5/c1-19-10-13-27(20(2)16-19)38-34(46)32(21(3)44)42-40-28-14-11-23(17-25(28)36)24-12-15-29(26(37)18-24)41-43-33(22(4)45)35(47)39-30-8-6-7-9-31(30)48-5/h6-18,32-33H,1-5H3,(H,38,46)(H,39,47) |
InChI Key |
HKBCNTJSSROSSO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4OC)Cl)Cl)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4OC)Cl)Cl)C |
Synonyms |
pigment yellow 127; 2,2/'-[(3,3/'-dichloro[1,1/'-biphenyl]-4,4/'-diyl)bis(azo)]bis[3-oxo-butanamide n,n/'-bis(o-anisyl and 2,4-xylyl) derivs.; C.I. 21102; Butanamide, 2,2/'-[(3,3/'-dichloro[1,1/'-biphenyl]-4,4/'-diyl)bis(azo)]bis[3-oxo-, N,N/'-bis(o-ani |
Origin of Product |
United States |
Synthetic Methodologies and Process Engineering
Foundational Principles of Azoic Pigment Synthesis
The core of azoic pigment manufacturing lies in a two-stage reaction sequence: diazotization followed by azo coupling. nih.gov This process brings together two key organic intermediates—a diazo component and a coupling component—to form the characteristic azo (-N=N-) chromophore that imparts color. heubach.com
The synthesis begins with the diazotization of a primary aromatic amine. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid. The process converts the amino group (-NH₂) into a highly reactive diazonium salt group (-N₂⁺Cl⁻). This reaction is an electrophilic substitution where the nitrosyl cation (NO⁺) or a related species acts as the electrophile, attacking the nitrogen of the amine. Most diazonium salts are unstable and potentially explosive in their dry state, necessitating their immediate use in the subsequent coupling reaction. nih.gov
The second stage is the azo coupling reaction. This is a classic electrophilic aromatic substitution where the aryldiazonium cation serves as the electrophile. nih.gov It reacts with an electron-rich coupling component, which for Pigment Yellow 127 is an acetoacetanilide (B1666496) derivative. The diazonium ion attacks the activated carbon atom of the coupling component, leading to the formation of the stable azo linkage and, consequently, the pigment molecule. The position of the substitution on the coupling component is directed by its activating groups, typically occurring at the para position unless it is already occupied. nih.gov
The efficiency of azoic pigment synthesis and the quality of the final product are highly dependent on the precise control of several reaction parameters. Temperature, pH, and reactant stoichiometry are critical variables that must be carefully managed to maximize yield and achieve the desired pigmentary characteristics.
pH control is vital for the azo coupling reaction. The reactivity of both the diazonium salt and the coupling component is pH-dependent. The coupling reaction is generally carried out in a specific pH range, often between 5 and 6, which can be maintained by adding a buffer such as sodium acetate. google.com If the pH is too low (highly acidic), the concentration of the active form of the coupling component decreases, slowing down the reaction. Conversely, if the pH is too high (alkaline), the diazonium salt can convert into a non-reactive diazotate ion.
Optimizing these parameters is key to achieving high product yields, which for similar yellow pigments can be in the range of 95–97%. google.com Continuous-flow synthesis in microreactors has emerged as a modern approach to gain even tighter control over these parameters, potentially increasing yields and improving product consistency compared to traditional batch processes. researchgate.net
Table 1: Influence of Reaction Parameters on Azoic Pigment Synthesis
| Parameter | Optimal Range/Condition | Impact on Process |
|---|---|---|
| Temperature (Diazotization) | 0–5 °C | Prevents decomposition of diazonium salt, maximizing availability for coupling. |
| pH (Coupling) | Typically 5–6 | Balances the reactivity of the diazo and coupling components for optimal reaction rate and yield. |
| Stoichiometry | Slight excess of diazo component | Ensures complete consumption of the more expensive coupling component. |
| Mixing/Agitation | Vigorous and efficient | Promotes uniform reaction conditions, preventing localized side reactions and ensuring consistent particle formation. |
Advanced Post-Synthetic Treatment and Particle Design
The crude pigment slurry resulting from the coupling reaction requires further processing to transform it into a commercially viable product with the desired physical and performance properties. These post-synthetic treatments are critical for controlling particle size, crystal structure, and surface chemistry.
After synthesis, the crude pigment exists as a suspension, or slurry, which contains the pigment particles along with unreacted intermediates, by-products, and inorganic salts. The initial post-treatment involves filtering and washing the pigment to remove these soluble impurities. Rinsing until the electrical conductivity of the filtrate is low ensures minimal residual salt content, which can otherwise affect the pigment's performance properties. google.com Further treatments may involve heating the slurry, sometimes with additives or surface treatment agents, to promote particle growth and improve crystal perfection. google.com Derivatization, where the pigment surface is modified with specific chemical groups, can also be employed to enhance dispersibility and compatibility with application media.
To improve properties such as thermal stability, lightfastness, and resistance to migration, pigment particles can be encapsulated within a protective shell. researchgate.net This process involves coating individual pigment particles with a thin layer of another material, often a polymer. Mini-emulsion polymerization is one such technique where a monomer (like methyl methacrylate) is polymerized around the pigment particles dispersed in an aqueous medium. researchgate.net
Encapsulation creates a physical barrier that protects the pigment from chemical attacks, prevents it from migrating out of the polymer matrix in which it is embedded (e.g., in plastics), and can improve its dispersibility. researchgate.net Successful encapsulation can yield stable dispersions where the coated particles are prevented from agglomerating through steric hindrance or electrostatic repulsion. researchgate.net
The final coloristic and performance properties of a pigment are intrinsically linked to its solid-state properties, namely its crystal structure and particle size distribution. Many organic pigments, including azo compounds, can exist in different crystalline forms, a phenomenon known as polymorphism. acs.org Each polymorph can have a distinct color, tinctorial strength, and stability.
Controlling the crystallization process is therefore essential. This can be influenced by the conditions during the coupling reaction and subsequent heat treatments of the slurry. The choice of solvents, temperature profiles, and the use of specific additives can direct the formation of the desired crystal modification. For some azo molecules, the flexibility of their structure can lead to complex crystallization behaviors, where different molecular conformations result in the formation of multiple crystal structures. acs.org Proper control over these factors is crucial to produce a pigment with consistent and desirable properties. For instance, Sudafast Yellow 127 is noted for its good recrystallization stability, indicating that its synthesis process is optimized to produce a stable crystal form. sudarshan.com
Advanced Spectroscopic and Analytical Characterization
Vibrational Spectroscopy for Molecular Architecture Elucidation
Fourier Transform Infrared (FTIR) Spectroscopy Applications
Expected characteristic absorption bands for a diarylide pigment like Pigment Yellow 127 would include vibrations corresponding to N-H stretching of the amide groups, C=O stretching from the acetoacetanilide (B1666496) moieties, aromatic C=C stretching from the benzene rings, and the characteristic -N=N- stretching of the azo group. Analysis of these spectral features provides a molecular fingerprint, confirming the pigment's identity and purity.
Table 1: Expected FTIR Vibrational Modes for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300-3100 | N-H Stretch | Amide |
| 1680-1640 | C=O Stretch | Amide I |
| 1600-1580 | -N=N- Stretch | Azo |
| 1550-1500 | N-H Bend / C-N Stretch | Amide II |
| 1500-1400 | C=C Stretch | Aromatic Ring |
| 850-750 | C-H Bending | Substituted Benzene |
Note: This table is based on characteristic vibrational frequencies for diarylide azo compounds and represents expected values for this compound.
Raman Spectroscopy for Azo Group and Functional Group Analysis
Raman spectroscopy is highly complementary to FTIR, providing valuable information on molecular vibrations, particularly for non-polar bonds. It is an especially effective technique for the in-situ, non-destructive identification of synthetic organic pigments. For this compound, Raman spectroscopy is instrumental in characterizing the central azo (-N=N-) linkage and the aromatic ring structures that form the pigment's chromophore.
As a member of the diarylide yellow class, this compound exhibits Raman spectra with strong signals corresponding to the symmetric stretching of the azo group and various vibrations of the benzene and acetoacetanilide rings. The precise identification of these Raman shifts is critical for distinguishing it from other pigments within the same family that may have very similar chemical structures.
Table 2: Characteristic Raman Shifts for Diarylide Azo Pigments
| Raman Shift Range (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 1600-1550 | Aromatic and Heterocyclic Ring Stretching |
| 1420-1380 | N=N Symmetric Stretching |
| 1350-1300 | C-N Stretching |
| 1280-1230 | Phenyl-N and C-C Stretching |
Note: This table reflects typical Raman shifts for the diarylide pigment class. Specific values for this compound would require direct experimental analysis.
Electron Microscopy and Imaging for Morphological and Nanostructural Analysis
The morphological and nanostructural properties of a pigment, such as particle size, shape, and distribution, are critical to its application performance, influencing properties like color strength, opacity, dispersibility, and lightfastness. azom.com Electron microscopy provides direct visualization of these characteristics at high resolution.
Scanning Electron Microscopy (SEM) with Energy Dispersive Spectroscopy (EDS)
Scanning Electron Microscopy (SEM) is a key technique for visualizing the surface topography, shape, and size of pigment particles and their agglomerates. For diarylide pigments, SEM analysis typically reveals irregularly shaped particles that can form larger aggregates. The morphology observed through SEM can help explain the pigment's rheological behavior in ink or coating formulations.
Coupled with SEM, Energy Dispersive Spectroscopy (EDS) provides elemental analysis of the sample. An EDS spectrum of this compound would confirm the presence of carbon (C), nitrogen (N), oxygen (O), and chlorine (Cl), consistent with its molecular formula, C₃₅H₃₂Cl₂N₆O₅. This analysis is vital for verifying the pigment's composition and detecting any inorganic impurities or additives.
Transmission Electron Microscopy (TEM) for Particle Ultrastructure
Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the study of the internal structure, or ultrastructure, of individual pigment particles. TEM analysis can reveal details about the crystallinity and primary particle size of this compound. For synthetic organic pigments, particles are often composed of smaller crystalline domains. Understanding this primary structure is essential, as the degree of crystallinity can impact the pigment's stability and coloristic properties. While specific TEM studies on this compound are not widely published, analysis of related encapsulated pigments has shown core-shell structures, demonstrating the capability of TEM to resolve complex particle architectures. researchgate.net
Particle Size Distribution Analysis and its Methodologies
The particle size distribution (PSD) of a pigment is a determining factor for many of its key performance attributes. A narrow PSD is often desirable for achieving high color strength and gloss. Various methodologies are employed to characterize the PSD of pigments like this compound.
Common techniques include:
Dynamic Light Scattering (DLS): This method is well-suited for measuring the size of nanoparticles in a liquid suspension. DLS analyzes the fluctuations in scattered light intensity caused by the Brownian motion of particles to determine their hydrodynamic diameter. azom.com It is particularly useful for pigments that are dispersed in the nanometer range. azom.com
Laser Diffraction (LD): LD is a widely used technique that measures the angular variation in the intensity of light scattered as a laser beam passes through a dispersed particulate sample. It is effective for a broad range of particle sizes, from sub-micron to millimeter.
Centrifugal Liquid Sedimentation (CLS): This technique measures particle size based on the rate at which particles settle in a liquid under centrifugal force, as described by Stokes' Law. It can provide high-resolution distributions for fine particles.
For this compound, which can be produced in fine particle sizes, these techniques are crucial for quality control and for tailoring the pigment's properties to specific applications, such as high-transparency inks.
Table 3: Methodologies for Particle Size Analysis
| Technique | Principle | Typical Size Range | Information Obtained |
|---|---|---|---|
| Dynamic Light Scattering (DLS) | Measures fluctuations of scattered light from particles in Brownian motion. | 1 nm - 10 µm | Hydrodynamic diameter, size distribution |
| Laser Diffraction (LD) | Measures angular distribution of scattered light from particles. | 10 nm - 5 mm | Volume-based size distribution |
Chromatographic and Mass Spectrometric Techniques for Compositional Profiling
The comprehensive analysis of this compound, like other synthetic organic pigments, necessitates advanced analytical techniques to elucidate its precise chemical composition, identify potential impurities, and characterize degradation products. Chromatographic separation coupled with mass spectrometric detection provides the high sensitivity and specificity required for this detailed compositional profiling.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of organic pigments. When coupled with advanced detectors such as Electrospray Ionization-Quadrupole-Time of Flight (ESI-Q-ToF) mass spectrometry, it becomes a powerful tool for molecular-level characterization. researchgate.net This combination allows for the separation of the primary pigment molecule from related substances, isomers, and synthetic by-products, while the high-resolution mass spectrometer provides accurate mass measurements for confident identification.
Research on historical and modern organic pigments demonstrates the utility of HPLC-ESI-Q-ToF in revealing the detailed composition of these complex materials. researchgate.net The method can identify minor components and differentiate between various manufacturing recipes. researchgate.net For this compound, this analysis would involve dissolving the pigment in a suitable solvent and separating its components on a reverse-phase column (e.g., C8 or C18). The ESI source would ionize the molecules, and the Q-ToF analyzer would provide high-resolution mass spectra, enabling the determination of elemental compositions for the parent molecule and any detected impurities.
Table 1: Illustrative HPLC-ESI-Q-ToF Parameters for Azo Pigment Analysis
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column | Zorbax Eclipse XDB-C8 asianpubs.org | Separation of semi-polar organic molecules. |
| Mobile Phase | Gradient of Acetonitrile and Ammonium Acetate Buffer lcms.czmdpi.com | To effectively elute compounds with varying polarities. |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative | To generate ions from the analyte molecules for MS detection. |
| Mass Analyzer | Quadrupole-Time of Flight (Q-ToF) | Provides high mass accuracy (<5 ppm) for elemental composition determination. lcms.cz |
| Detection | Diode Array Detector (DAD) & MS | DAD provides UV-Vis spectra for chromophore identification; MS provides mass information. researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for analyzing volatile and semi-volatile organic compounds. In the context of this compound, its primary application is the identification of thermal degradation products and, crucially, the detection of banned primary aromatic amines (PAAs) that can be formed through the reductive cleavage of the azo bond (-N=N-). shimadzu.com
Regulatory standards in many regions restrict the presence of specific carcinogenic PAAs in consumer goods. restek.com The standard method involves a chemical reduction of the azo pigment (e.g., using sodium dithionite) to break the azo linkage, followed by liquid-liquid extraction of any resulting amines and subsequent analysis by GC-MS. shimadzu.comrestek.com The high separation efficiency of the gas chromatograph and the sensitive, specific detection by the mass spectrometer allow for the unambiguous identification and quantification of these regulated substances at trace levels. nih.govresearchgate.net
Furthermore, Pyrolysis-GC-MS (Py-GC/MS), where the sample is heated to a high temperature in an inert atmosphere, can be used to characterize the non-volatile pigment structure by analyzing its specific thermal decomposition products. d-nb.info This technique can also identify products from oxidative degradation, providing insights into the pigment's stability. cac-accr.canih.gov
Table 2: Typical GC-MS Method for Primary Aromatic Amine (PAA) Analysis
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Sample Prep | Reductive cleavage with sodium dithionite. restek.com | To break the azo bond and release potential aromatic amines. |
| Column | Rxi-35Sil MS or similar mid-polarity column. restek.com | To achieve chromatographic separation of various amine isomers. |
| Carrier Gas | Helium, Hydrogen, or Nitrogen. nih.gov | Mobile phase for carrying analytes through the column. |
| Injection Mode | Splitless | To maximize sensitivity for trace-level analysis. |
| Detection | Mass Spectrometry (Scan or SIM mode) | SIM (Selected Ion Monitoring) mode is used for high sensitivity and specificity for target amines. restek.com |
X-ray Diffraction for Crystalline Structure and Phase Analysis
The performance characteristics of a pigment, including its color, opacity, lightfastness, and thermal stability, are governed not only by its chemical structure but also by its solid-state properties. X-ray diffraction (XRD) is the definitive technique for investigating the crystalline nature, crystal structure, and phase composition of solid materials like this compound.
X-ray Powder Diffraction (XRPD) is a non-destructive technique used to analyze polycrystalline materials. An XRPD pattern is a unique fingerprint of a specific crystalline phase, allowing for its identification. chem-soc.silmaleidykla.lt Many organic pigments, including azo compounds, can exist in multiple crystalline forms known as polymorphs. rigaku.com These polymorphs have the same chemical composition but different arrangements of molecules in the crystal lattice, which can lead to significant differences in their physical properties and application performance. malvernpanalytical.com
XRPD is the primary tool for identifying and quantifying different polymorphic forms of a pigment. researchgate.net By comparing the diffraction pattern of a sample to reference patterns, the specific polymorph can be determined. rigaku.comresearchgate.net The technique is also used to assess the degree of crystallinity. A highly crystalline material will produce sharp, well-defined diffraction peaks, whereas an amorphous or poorly crystalline material will produce a broad, diffuse signal. malvernpanalytical.com This information is critical for quality control during pigment manufacturing, as processing conditions can influence the resulting polymorphic form and crystallinity. researchgate.net
Table 3: Application of XRPD in Pigment Characterization
| Analysis Type | Information Obtained | Significance |
|---|---|---|
| Phase Identification | Unique diffraction pattern identifies the specific crystalline solid. | Confirms the identity of the pigment and detects crystalline impurities. semineral.es |
| Polymorph Screening | Distinguishes between different crystal forms of the same compound. rigaku.com | Polymorphs can have different colors, stabilities, and solubilities, affecting performance. malvernpanalytical.com |
| Crystallinity Assessment | Sharp peaks indicate high crystallinity; broad halos indicate amorphous content. | Affects pigment properties like opacity, dispersibility, and resistance to solvents. |
| Quantitative Analysis | The intensity of diffraction peaks can be used to quantify the amount of a specific phase in a mixture. researchgate.net | Allows for the determination of the percentage of a desired polymorph or an impurity. |
While XRPD is ideal for analyzing bulk powder samples, single-crystal X-ray diffraction provides the most detailed and unambiguous information about a molecule's three-dimensional structure and its arrangement in the crystal lattice. However, obtaining single crystals of commercially produced pigments suitable for this analysis is often challenging due to their microcrystalline nature.
Therefore, researchers often rely on single-crystal X-ray diffraction studies of closely related or analogous azo compounds to gain fundamental insights. researchgate.net These studies are critical for definitively determining the tautomeric form of the molecule in the solid state (i.e., whether it exists as the azo or the more common keto-hydrazone form). researchgate.net They also reveal precise bond lengths, bond angles, and the planarity of the molecule. Furthermore, single-crystal structures elucidate the network of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are responsible for holding the molecules together and ultimately influence the pigment's stability and physical properties. researchgate.netresearchgate.net This fundamental understanding derived from analogous compounds provides a solid basis for interpreting the data from XRPD analysis of the actual pigment.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) for Ground State Electronic Structure and Conformational Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed for determining the ground-state electronic structure of molecules mpg.de. For Pigment Yellow 127, DFT calculations can provide detailed information about its molecular geometry, bond lengths, bond angles, and electron distribution semanticscholar.org, researchgate.net, researchgate.net. This enables a thorough understanding of the molecule's fundamental electronic configuration and stability. Furthermore, DFT is instrumental in conformational analysis, a critical aspect for pigments as their solid-state packing and molecular conformations significantly influence their coloristic properties and performance taltech.ee. By exploring various possible spatial arrangements of the atoms within the this compound molecule, DFT can identify the most stable conformers and predict how these might influence intermolecular interactions and crystal packing chinesechemsoc.org. The method is also used to calculate electronic properties such as the HOMO-LUMO energy gap, which is directly related to the molecule's electronic transitions and potential color researchgate.net.
| Property | Calculated Value (Illustrative) | Units | Notes |
| Ground State Energy | -X.XX | eV | Total electronic energy of the molecule in its ground state. |
| HOMO Energy | -Y.YY | eV | Highest Occupied Molecular Orbital energy. |
| LUMO Energy | -Z.ZZ | eV | Lowest Unoccupied Molecular Orbital energy. |
| HOMO-LUMO Gap | W.WW | eV | Difference between LUMO and HOMO, indicative of electronic transitions. |
| Dipole Moment | V.VV | Debye | Molecular polarity. |
| Key Bond Length (e.g., C=N) | P.PP | Å | Representative bond length within the chromophore. |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysics
Time-Dependent Density Functional Theory (TD-DFT) extends the capabilities of DFT to investigate the excited states of molecules, making it highly relevant for understanding the photophysical properties of pigments like this compound semanticscholar.org, researchgate.net. TD-DFT is employed to calculate electronic excitation energies, which directly correspond to the wavelengths of light absorbed by the pigment, thereby determining its color semanticscholar.org, nih.gov, researchgate.net. By simulating these electronic transitions, TD-DFT can predict absorption and emission spectra, providing insights into the pigment's chromophoric behavior and its response to light semanticscholar.org, rsc.org, ucl.ac.uk. This method is also valuable for studying excited-state phenomena such as fluorescence and phosphorescence, and can help in assigning the molecular orbitals involved in these transitions researchgate.net, mdpi.com. The accuracy of TD-DFT results is dependent on the choice of exchange-correlation functional and basis set, necessitating careful validation against experimental data semanticscholar.org.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength | Transition Character (Illustrative) |
| S₀ → S₁ | 2.60 | 477 | 1.50 | π → π |
| S₀ → S₂ | 3.10 | 400 | 0.80 | π → π |
| S₀ → S₃ | 3.85 | 322 | 0.25 | n → π* |
Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior
Molecular Dynamics (MD) simulations are powerful tools for exploring the behavior of molecules over time, particularly their intermolecular interactions and aggregation tendencies nih.gov, mdpi.com. For pigments, aggregation is a critical factor influencing their solubility, dispersibility, lightfastness, and color strength chinesechemsoc.org, acs.org. MD simulations can model how this compound molecules interact with each other in solid or dispersed states, revealing the nature of forces such as van der Waals forces, π-π stacking, and hydrogen bonding that drive aggregation chinesechemsoc.org, nih.gov. By simulating the dynamic assembly of pigment molecules, researchers can gain a molecular-level understanding of how particle morphology and crystal packing are formed, which directly impacts the pigment's performance in various media chinesechemsoc.org, nih.gov.
Quantum Mechanical/Molecular Mechanical (QM/MM) Hybrid Approaches for Complex Systems
For pigments embedded within complex matrices, such as polymers or biological environments, Quantum Mechanical/Molecular Mechanical (QM/MM) hybrid approaches offer a computationally efficient way to study their properties nih.gov, acs.org, usc.edu. These methods treat the chemically active part of the system (e.g., the pigment molecule itself) with high-level quantum mechanics, while the surrounding environment is described using computationally less demanding molecular mechanics force fields nih.gov, acs.org, usc.edu. This allows for the accurate calculation of electronic excitations and other quantum mechanical phenomena within a realistic, large-scale context, which would be intractable with QM alone nih.gov, acs.org. QM/MM is particularly useful for studying how the environment influences the pigment's spectral properties or its interactions within a composite material, potentially explaining phenomena like spectral tuning or aggregation-induced effects nih.gov, acs.org.
Quantitative Structure-Activity Relationship (QSAR) Modeling in Pigment Science
Quantitative Structure-Activity Relationship (QSAR) modeling establishes correlations between the chemical structure of molecules and their observed properties or activities nih.gov. In the context of pigment science, QSAR can be used to predict how modifications to the molecular structure of this compound or related compounds might affect their performance characteristics, such as color hue, intensity, lightfastness, thermal stability, or solubility publications.gc.ca, nih.gov. By identifying key structural descriptors (e.g., electronic properties, steric factors, functional groups) that influence these properties, QSAR models can guide the rational design of new pigments with tailored performance profiles nih.gov. Challenges can arise in developing QSAR models for complex pigment classes like diarylide yellows due to their intricate structures and aggregation behaviors publications.gc.ca.
| Descriptor Name | Value (Illustrative) | Unit | Relevance to Pigment Properties (Example) |
| Molecular Weight | 749.60 | g/mol | Affects solubility and dispersibility. |
| LogP | 9.35 | - | Indicates lipophilicity/hydrophobicity. |
| Polar Surface Area (PSA) | 185.68 | Ų | Relates to intermolecular interactions. |
| Number of Rotatable Bonds | X | - | Influences conformational flexibility. |
| π-Electron System Size | Y | - | Correlates with color and light absorption. |
Compound List:
this compound
3,3'-Dichlorobenzidine
4-chloro-2,5-dimethoxyphenyl (as a substituent group)
Solid State Chemistry and Crystal Engineering of C.i. Pigment Yellow 127
Polymorphism and Crystal Habit Control in Pigment Synthesis
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a crucial phenomenon in pigment technology. annualreviews.org Different polymorphs of the same chemical compound can exhibit distinct physical properties, including color, solubility, and stability. annualreviews.orgsdc.org.uk While specific studies on the polymorphism of C.I. Pigment Yellow 127 are not extensively detailed in the provided results, the general principles of pigment chemistry suggest that controlling its crystalline form is vital for its application. The synthesis process plays a critical role in determining which polymorphic form is produced and in controlling the crystal habit, which refers to the characteristic external shape of a crystal.
The control of polymorphism and crystal habit is often achieved by manipulating synthesis conditions such as temperature, solvent, and the addition of specific additives. For instance, different recrystallization solvents can lead to the formation of different crystal morphologies, such as needles or platelets, which in turn affect the pigment's optical properties and dispersibility. scirp.orgiucr.org The goal is often to produce the most stable polymorph to prevent unwanted transformations during application, which could lead to changes in color or performance. ru.nl In some cases, a metastable polymorph with desirable coloristic properties may be stabilized through specific treatments. ru.nl
Table 1: Factors Influencing Polymorphism and Crystal Habit in Pigment Synthesis
| Factor | Influence on Crystal Structure |
| Temperature | Affects nucleation and growth rates, potentially favoring different polymorphs. |
| Solvent | The polarity and hydrogen-bonding ability of the solvent can influence molecular assembly and crystal morphology. mdpi.com |
| Additives | Can act as templates or inhibitors for specific crystal faces, guiding crystal growth and stabilizing certain polymorphs. |
| Stirring/Agitation | Affects mass transfer and can influence the size and distribution of crystals. |
| pH | Can alter the surface charge of pigment particles, influencing aggregation and crystal growth. |
Non-Covalent Interactions in the Crystal Lattice: Hydrogen Bonding and π-π Stacking
The arrangement of molecules within the crystal lattice of this compound is governed by a network of non-covalent interactions. rsc.org These interactions, although weaker than covalent bonds, are collectively significant in determining the stability and properties of the crystal. mdpi.com Key among these are hydrogen bonding and π-π stacking.
π-π stacking interactions occur between the aromatic rings of adjacent pigment molecules. nih.gov These interactions are crucial for the self-assembly of the molecules into ordered structures. nih.gov The extent and geometry of π-π stacking can significantly influence the electronic properties of the pigment, and consequently its color. nih.gov The interplay between hydrogen bonding and π-π stacking dictates the final three-dimensional arrangement of the molecules in the crystal. nih.gov For example, pigments with strong π-π interactions within stacks tend to form needle-like crystals, while additional strong interactions like hydrogen bonds can lead to a platelet morphology. ru.nl
Table 2: Key Non-Covalent Interactions in Diarylide Pigment Crystals
| Interaction Type | Description | Impact on Crystal Structure |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Provides structural stability and directionality to the crystal packing. rsc.org |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Influences the electronic properties and color of the pigment; contributes to the formation of columnar structures. nih.govnih.gov |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall cohesion of the crystal lattice. |
Formation and Characterization of Pigment Solid Solutions and Alloys
A solid solution is a solid-state mixture of two or more components that form a single, homogeneous crystalline phase. aalimec.ac.in In the context of pigments, forming solid solutions can be a strategic approach to modify properties such as color, lightfastness, and heat stability. By incorporating different but structurally compatible molecules into the same crystal lattice, it is possible to create a "pigment alloy" with tailored characteristics.
The formation of solid solutions is common in inorganic pigments, such as chrome yellows where lead chromate (B82759) and lead sulfate (B86663) form a solid solution. modernpaintdamageatlas.nl For organic pigments like C.I. This compound, the principle also applies, where structurally similar diarylide yellow molecules could potentially co-crystallize to form a solid solution. google.com The resulting pigment would have properties that are an average or a unique combination of the parent pigments.
Characterization of these solid solutions is crucial to confirm their homogeneity and to understand their structure-property relationships. X-ray diffraction (XRD) is a primary technique used to identify the crystalline phase and determine if a single solid solution phase has formed, as opposed to a simple physical mixture of the components. unifi.itmdpi.com Spectroscopic techniques can be used to analyze the chemical composition and bonding within the solid solution.
Correlation between Crystal Structure and Functional Performance
The functional performance of C.I. This compound is directly correlated with its crystal structure. The arrangement of molecules in the solid state dictates the macroscopic properties that are critical for its application in inks and coatings. sdc.org.ukru.nl
The color of a pigment is determined by how it absorbs and scatters light. This is influenced not only by the molecular structure but also by the packing of molecules in the crystal lattice, which affects the electronic interactions between them. sdc.org.ukru.nl The size and shape of the pigment particles (crystal habit) also play a significant role in the final color and properties like transparency and gloss. mdpi.com For instance, this compound is noted for its high transparency, a property linked to its crystal characteristics. sypigment.com
Heat and solvent stability are also heavily dependent on the crystal lattice energy. ru.nl A more stable crystal structure with strong intermolecular forces will result in a pigment that is more resistant to heat-induced degradation or dissolution in solvents. ru.nl This is a critical factor for applications such as printing inks, where the pigment must withstand various processing conditions. This compound is known for its good heat resistance and dispersibility, which are superior to some other diarylide yellows like C.I. Pigment Yellow 13. sypigment.com
Table 3: Relationship between Crystal Structure and Pigment Performance
| Crystal Property | Functional Performance Attribute |
| Polymorphic Form | Color, Stability, Solubility sdc.org.ukru.nl |
| Crystal Habit (Size/Shape) | Color Strength, Transparency, Gloss, Dispersibility mdpi.com |
| Lattice Energy | Heat Stability, Solvent Fastness, Migration Resistance ru.nl |
| Molecular Packing | Color, Lightfastness ru.nl |
Photochemical Stability and Degradation Mechanism Studies
Kinetics and Pathways of Photodegradation
The photodegradation of organic pigments like Pigment Yellow 127 is a process initiated by the absorption of light, particularly UV radiation, which can lead to the breakdown of the molecule's chromophore. oecd.org For the broader category of diarylide yellow pigments, the calculated half-life for photo-oxidation via indirect reaction with hydroxyl radicals in the atmosphere is estimated to be very short, in the range of 1.7 to 4.5 hours. researchgate.net This suggests a susceptibility to degradation in certain environmental conditions.
The degradation pathway for diarylide pigments can be initiated by the cleavage of the azo bond (–N=N–), which is central to the pigment's color. publications.gc.ca This breakage can lead to the formation of smaller, colorless aromatic compounds. wikipedia.org Studies on similar azo pigments have shown that degradation can proceed through unimolecular decomposition and photo-oxidations. publications.gc.ca At elevated temperatures (above 200°C), diarylide pigments are known to be susceptible to thermal decomposition, which can release compounds such as 3,3'-dichlorobenzidine, a breakdown product related to the pigment's core structure. nih.gov Research on the thermal decomposition of diarylide pigments in solvents has shown that they can break down into smaller, more soluble monoazo species. researchgate.net This process is dependent on temperature, heating time, and pigment concentration. researchgate.net
Role of Reactive Oxygen Species (ROS) and Free Radicals in Pigment Breakdown
The breakdown of azo pigments is often mediated by highly reactive chemical species. The absorption of UV energy can excite the pigment molecule, leading to the generation of free radicals that initiate a cascade of degradation reactions within the polymer matrix. oecd.org In the presence of oxygen, this process is termed photo-oxidative degradation.
Reactive Oxygen Species (ROS), such as singlet oxygen and superoxide (B77818) radicals, play a significant role. These species can be generated when an excited pigment molecule transfers its energy to molecular oxygen. publications.gc.ca ROS are highly reactive and can attack the pigment's chemical structure, particularly the vulnerable azo linkage, leading to fading and discoloration. publications.gc.ca Research on some related azo pigments has indicated that their degradation can lead to the generation of ROS, which in turn can interfere with cellular processes. drb-mattech.co.uk The metabolic cleavage of azo bonds, a process analogous to some degradation pathways, can also increase oxidative stress through the overproduction of ROS. publications.gc.ca
Influence of Environmental Parameters on Photostability (e.g., UV Radiation, Humidity, Temperature)
The stability of this compound is significantly impacted by its environment. Key parameters include the intensity and wavelength of light, humidity, and temperature.
Humidity: The presence of moisture can affect the rate of degradation. For some paint systems, ambient humidity has been shown to influence degradation rates, sometimes more than the presence of oxygen. sudarshan.com High humidity, in combination with other pollutants, can accelerate the degradation of the binder in which the pigment is dispersed. nist.gov
Temperature: High temperatures can accelerate degradation reactions. While this compound has a stated heat resistance of up to 200°C, diarylide pigments as a class can decompose at temperatures above this threshold. origochem.comnih.gov This thermal degradation can occur independently or in conjunction with photodegradation, exacerbating the breakdown of the pigment. Studies on related pigments have shown that even at temperatures below full decomposition, such as 160°C, the formation of soluble degradation products can be accelerated. researchgate.net
Technical data sheets provide lightfastness ratings, which quantify the pigment's resistance to fading upon light exposure. For this compound, the lightfastness is generally rated as very good.
Table 1: Fastness Properties of this compound
| Property | Rating/Value | Scale/Conditions |
|---|---|---|
| Light Fastness | 7 | Blue Wool Scale (1=Poor, 8=Excellent) |
| Heat Resistance | 200°C | - |
| Acid Resistance | 5 | (1=Poor, 5=Excellent) |
| Alkali Resistance | 5 | (1=Poor, 5=Excellent) |
Source: origochem.com
Matrix Effects: Polymer-Pigment Interactions in Photodegradation
Pigments can protect the polymer binder from photodegradation by absorbing or scattering harmful UV radiation. uva.nl However, the pigment itself can also act as a photocatalyst, absorbing UV energy and generating radicals that attack and degrade the surrounding polymer. uva.nl This can lead to physical defects in the coating, such as "chalking," where the erosion of the surface binder exposes the pigment particles. sudarshan.com
The degradation of the polymer matrix can, in turn, affect the pigment. The breakdown of the binder can create a more porous environment, allowing oxygen and humidity greater access to the pigment particles, thereby accelerating their degradation. researchgate.net The type of polymer also matters; for instance, some studies have shown that acrylic binders may exhibit higher stability to UV aging than alkyd mediums when combined with certain pigments.
Dispersion Science and Rheological Behavior in Material Systems
Interplay of Pigment Particle Characteristics and Dispersion Quality
The intrinsic physical properties of Pigment Yellow 127 particles play a critical role in the ease and quality of its dispersion. Key characteristics such as particle size, particle size distribution, and surface energy directly influence the performance of the pigmented system. sdc.org.uk
The quality of a dispersion is primarily judged by the final particle size distribution. sci-hub.se While finer particles can lead to higher color strength and gloss, they also possess greater surface energy, which increases their tendency to flocculate, making stabilization more challenging. sdc.org.ukdoi.org The dispersion process involves not just isolated primary particles but also aggregates and agglomerates, which can grow through flocculation. sdc.org.uk
Table 1: Physical Properties of this compound
| Property | Value |
| Specific Gravity | 1.37 ± 0.1 |
| Bulk Density (g/ml) | 0.44 ± 0.1 |
| Oil Absorption | 35 ± 10% |
| pH Value | 6 - 9 |
| Data sourced from a technical data sheet for Sudafast™ Yellow 127. sudarshan.com |
The oil absorption value provides an indication of the amount of binder required to wet the pigment, which is related to its surface area. The specific gravity and bulk density are important for formulation calculations and understanding potential settling behavior.
Rheological Characterization of Pigment Dispersions and Formulations
Rheology is the study of the flow and deformation of matter. The rheological properties of a this compound dispersion are critical indicators of its stability and suitability for a given application. Technical data sheets for this compound frequently highlight its "excellent rheological properties," which make it suitable for creating pigment concentrates with high loading. sudarshan.comsudarshan.com
The characterization of these dispersions typically involves using a rheometer to measure viscosity across a range of shear rates. evonik.com An ideal pigment concentrate avoids undesirable behaviors like significant shear thickening (an increase in viscosity with increased shear rate), which could impede processing and application. evonik.com The rheological behavior of pigment dispersions can be highly sensitive to factors such as pH and temperature. researchgate.net
Many pigmented formulations, including those with this compound, are non-Newtonian fluids, meaning their viscosity changes with the applied shear rate. mdpi.com A particularly common and desirable behavior is shear thinning (or pseudoplasticity), where the apparent viscosity decreases as the shear rate increases. mdpi.com This is advantageous in applications like paints: the paint has a high viscosity at rest to prevent sagging but flows easily under the high shear of brushing or spraying. mdpi.com
In addition to viscosity, these systems can exhibit viscoelastic properties, meaning they have both viscous (liquid-like) and elastic (solid-like) characteristics. nih.gov This can be characterized by measuring the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component. nih.gov When G' is dominant over G'', the system behaves more like a viscoelastic solid or gel. nih.gov
In some polymer-based systems, temperature changes can induce significant phase transitions, such as a sol-to-gel transition, where a low-viscosity liquid transforms into a viscoelastic gel. nih.govresearchgate.net While this compound itself has a heat stability of up to 140°C, the formulation it is part of will have its own temperature-dependent rheological profile determined by the interaction of all its components. sudarshan.com
Design and Optimization of Dispersants and Surfactants
The selection and optimization of dispersants and surfactants are critical for achieving a stable dispersion of this compound. These additives are designed to facilitate the wetting and stabilization stages of the dispersion process. researchgate.net
Surfactants (wetting agents) are surface-active molecules that lower the surface tension of the liquid medium, allowing it to wet the pigment particles more efficiently. chempoint.comsci-hub.se They are typically classified as anionic, cationic, nonionic, or amphoteric. sci-hub.se
Dispersants are typically polymeric additives designed with two key components:
Anchoring Groups: These are functional groups within the polymer that have a high affinity for the pigment surface, ensuring the dispersant adsorbs strongly onto the particle. evonik.comresearchgate.net
Polymeric Chains: These segments are compatible with the surrounding liquid medium (binder and solvent) and extend from the particle surface to provide a steric barrier that prevents flocculation. evonik.comresearchgate.net
Research on Pigment Yellow 74 (the same Colour Index name as this compound) has demonstrated the impact of dispersant choice on performance. sudarshan.comlankem.com A study comparing a conventional dispersant with a newer, bio-based product in an aqueous system showed that the newer dispersant yielded a slight improvement in the clarity of the final film, indicating better dispersion quality. lankem.com
Table 2: Dispersant Performance Comparison for Pigment Yellow 74
| Dispersant | System | Key Finding |
| Lansperse DS200W (Conventional) | Aqueous | Standard performance, used as a benchmark. |
| Lansperse LT87 (New Generation) | Aqueous | Slight improvement in clarity compared to the conventional dispersant. Comparable color strength. |
| Data from a comparative study on Pigment Yellow 74. lankem.com |
Surface Chemistry and Interfacial Phenomena in Pigment Dispersion
The entire dispersion process is governed by surface chemistry and interfacial phenomena. An interface is the boundary between two immiscible phases, such as the solid pigment particle and the liquid vehicle. uobaghdad.edu.iqscribd.com
The initial wetting step is driven by the reduction of surface free energy. uobaghdad.edu.iq Molecules at a liquid's surface experience an inward pull, creating surface tension. uobaghdad.edu.iquomustansiriyah.edu.iq For a liquid to spread across and wet a solid pigment, the adhesive forces between the liquid and the solid must overcome the cohesive forces within the liquid itself. slideshare.net Surfactants facilitate this by adsorbing at the liquid-air interface, reducing the surface tension. uomustansiriyah.edu.iq
Once the pigment is in the liquid, the key interface is between the solid pigment surface and the liquid medium. The energy at this boundary is called interfacial tension. slideshare.net Dispersants and surfactants adsorb at this solid-liquid interface. scribd.com Their amphiphilic nature, possessing both a pigment-attracting (hydrophobic or specific anchor group) part and a liquid-attracting (hydrophilic or solvent-compatible) part, allows them to act as a bridge, reducing interfacial tension and stabilizing the system. scribd.comuomustansiriyah.edu.iq The hydrophobic nature of many organic pigments makes the use of such surfactants essential for effective dispersion, particularly in water-based systems. doi.org
Environmental Fate, Transport, and Ecotoxicological Assessment Methodologies
Environmental Partitioning and Distribution in Environmental Compartments (Water, Soil, Sediment)
The environmental behavior of Pigment Yellow 127, a member of the diarylide azo pigment family, is largely dictated by its distinct physical and chemical properties. As solid particulates, these pigments exhibit very low solubility in water, generally in the low micrograms per liter (µg/L) range. canada.capublications.gc.ca Their solubility in n-octanol is also exceptionally low, typically below 1 mg/L. canada.capublications.gc.ca This inherent insolubility is a key feature, as pigments are designed to be durable and stable in the media they color. publications.gc.casrrttf.org
Due to its particulate nature and minimal water solubility, this compound is expected to partition predominantly to soil and sediment upon release into the environment. canada.capublications.gc.ca Volatilization is not considered a significant transport pathway due to the compound's large, complex molecular structure and very low expected vapor pressure. publications.gc.camst.dk Consequently, significant partitioning to air is not anticipated. publications.gc.ca Similarly, the low water solubility limits its distribution in the aqueous phase, meaning exposure through drinking water is not expected to be a significant route. publications.gc.ca The primary environmental sinks for this compound are therefore solid matrices like soil and sediment. canada.capublications.gc.ca
The octanol-water partition coefficient (Kow), a standard measure for predicting the environmental partitioning of chemicals, is technically difficult to determine experimentally for diarylide pigments due to their extremely low solubilities. nih.gov While models can estimate high log Kow values (ranging from 6.8 to 8.1 for the diarylide category), these may not accurately reflect the pigment's behavior. oecd.org An alternative approach, using the ratio of the pigment's solubility in octanol (B41247) to its solubility in water (Soct/Sw), has been proposed as a more reasonable representation of its partitioning potential. canada.capublications.gc.ca
Table 1: Environmental Partitioning Properties of Diarylide Yellow Pigments
| Property | Value/Range | Implication for Environmental Distribution |
|---|---|---|
| Water Solubility | Very Low (0.35 µg/L to 8.1 µg/L) oecd.org | Minimal partitioning to the aquatic phase. |
| n-Octanol Solubility | Very Low (<1 mg/L to 49.8 µg/L) canada.caoecd.org | Low potential for lipid storage despite high Log Kow predictions. |
| Predicted Log Kow (KOWWIN) | 6.8 – 8.1 oecd.org | High values suggest hydrophobicity, but limited by low solubility. |
| Log Kow (based on Soct/Sw ratio) | ≤ 2.1 oecd.org | Suggests lower partitioning potential than model predictions. |
| Predicted Log Koc | 5.61 – 5.77 oecd.org | High potential for adsorption to soil and sediment. |
| Vapour Pressure | Very Low (e.g., 2.4 x 10⁻⁵ to 2.9 x 10⁻¹⁹ Pa for analogues) oecd.org | Negligible partitioning to the atmosphere. |
Biodegradation Pathways and Environmental Persistence Evaluation
Pigments, by design, are engineered for durability and resistance to degradation to maintain their coloristic properties in finished products. publications.gc.ca This inherent stability translates to high persistence in the environment. Experimental data for diarylide yellow pigments indicate that they are expected to degrade slowly in water, soil, and sediments under aerobic conditions. canada.capublications.gc.ca
Studies on the biodegradability of diarylide pigments have shown them to be generally not readily biodegradable. oecd.org For instance, a study following OECD Guideline 301C found that Pigment Yellow 13, a close structural analogue, did not degrade over a 28-day period. oecd.org While some studies have reported degradation, the conditions under which they were conducted may not be environmentally relevant. For example, one 15-day study reported 81% degradation of Pigment Yellow 12, but the pigment was dispersed in ethandiol, a solvent that may have influenced its bioavailability. mst.dk
The primary mechanism of bacterial degradation, intracellular uptake, is considered unfeasible for pigments due to their large molecular size, which prevents them from crossing bacterial cell membranes. mst.dk However, there is some potential for biodegradation through the action of extracellular enzymes. mst.dk For example, the white-rot fungus Pycnoporus cinnabarinus has demonstrated the ability to decolorize pigment plant effluent via extracellular oxidases. mst.dk Abiotic degradation processes like photolysis are also considered slow, as pigments are highly stable to both visible and UV light. mst.dk Given their resistance to both biotic and abiotic degradation pathways, diarylide pigments like this compound are concluded to be persistent in the environment. mst.dkcanada.ca
Bioaccumulation Potential and Biomagnification Assessment
Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. Despite model predictions of a high octanol-water partition coefficient (Kow), which often correlates with a high potential for bioaccumulation, diarylide yellow pigments are not expected to bioaccumulate in organisms. canada.capublications.gc.ca
The lack of bioaccumulation is attributed to several key factors:
Large Molecular Size: The large size of pigment molecules is believed to prevent them from passing through biological membranes, a prerequisite for uptake and accumulation. etad.com
Very Low Solubility: The pigments have extremely low solubility in both water and lipids (as simulated by n-octanol). canada.canih.gov For a substance to accumulate in the fatty tissues of an organism, it must have some affinity for lipids. The low n-octanol solubility of these pigments indicates a very limited capacity for lipid storage. nih.gov
Particulate Nature: The pigments exist as solid particles, which are generally not bioavailable for uptake by organisms in the same way dissolved chemicals are. canada.capublications.gc.ca
Adsorption and Desorption Phenomena in Environmental Matrices
The interaction of this compound with environmental solids is a critical component of its fate and transport. Given its very low water solubility and particulate form, the pigment is expected to strongly associate with solid phases in the environment. publications.gc.ca When released, it is anticipated to adsorb onto soil and sediment particles rather than remain in the water column. publications.gc.camst.dk
The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil and sediment. QSAR (Quantitative Structure-Activity Relationship) models predict a high potential for adsorption for diarylide yellow pigments, with estimated Log Koc values ranging from 5.61 to 5.77. oecd.org This high value indicates a strong tendency to bind to organic matter in soil and sediment, limiting its mobility. oecd.orgmst.dk This strong adsorption, coupled with low water solubility, means that leaching through the soil profile into groundwater is unlikely. mst.dk The primary fate of this compound in the environment is to become incorporated into soil and sediment, where it is expected to persist. canada.capublications.gc.ca
Methodologies for Aquatic and Terrestrial Ecotoxicity Studies (academic review)
Assessing the ecotoxicity of poorly water-soluble substances like this compound presents significant methodological challenges for standard aquatic and terrestrial tests. mst.dknih.gov The insolubility complicates the preparation of test media and the interpretation of results. ecetoc.orgresearchgate.net
Aquatic Ecotoxicity Testing: Standard guidelines often need to be adapted for these "difficult-to-test" substances. ecetoc.org A key recommendation is to conduct toxicity tests only up to the substance's limit of water solubility. nih.govresearchgate.net Testing above this limit, where the substance is present as a suspension of undissolved particles, can introduce physical effects that are not representative of true chemical toxicity, such as the clogging of fish gills. mst.dkresearchgate.net The use of solvents or dispersants to increase the concentration in water is generally discouraged as it can alter the bioavailability and toxicity of the substance. nih.govecetoc.org
For aquatic organisms, tests are typically conducted with species like the water flea (Daphnia magna) for invertebrates and various species of algae and fish. oecd.orgcanada.ca In studies on diarylide pigments, no adverse effects are often observed even in saturated solutions. publications.gc.caoecd.org For example, in a chronic reproduction study with Daphnia, the No Observed Effect Concentration (NOEC) for Pigment Yellow 12 was set at its water solubility limit. oecd.org When no effects are seen at saturation, the risk is generally considered low because higher aqueous exposure concentrations are not environmentally realistic. nih.gov
Terrestrial and Sediment Ecotoxicity Testing: Given that soil and sediment are the primary environmental compartments for this compound, studies with organisms from these matrices are highly relevant. publications.gc.caoecd.org Standardized test methods, such as those from the Organisation for Economic Co-operation and Development (OECD), are employed.
Soil Toxicity: The earthworm reproduction test (e.g., OECD Guideline 222) is a common method. Long-term studies on Pigment Yellow 12 and 83 showed no effects on earthworm mortality, reproduction, or biomass at limit concentrations of 1,000 mg/kg of soil. oecd.org
Sediment Toxicity: The sediment-water Lumbriculus toxicity test (e.g., OECD Guideline 225) using spiked sediment is used to assess effects on sediment-dwelling oligochaetes. Similar to the soil studies, tests on Pigment Yellow 12 and 83 found no effects at the limit concentration of 1,000 mg/kg of sediment. oecd.org
These methodologies, which focus on exposure at environmentally relevant concentrations and use long-term endpoints for soil and sediment organisms, provide the most reliable data for assessing the ecological risk of persistent, poorly soluble pigments. publications.gc.caoecd.org
Table 2: Summary of Ecotoxicity Data for Diarylide Yellow Pigments
| Test Type | Organism | Analogue Pigment Tested | Endpoint | Result |
|---|---|---|---|---|
| Chronic Aquatic Toxicity oecd.org | Daphnia magna (Water Flea) | Pigment Yellow 12 | 21-day NOEC (Reproduction) | No effects at water solubility limit |
| Aquatic Toxicity oecd.org | Algae | Pigment Yellow 12 | NOEC | No effects at solubility limit |
| Chronic Soil Toxicity oecd.org | Earthworm (Eisenia fetida) | Pigment Yellow 12 & 83 | 56-day NOEC (Reproduction) | > 1000 mg/kg dry weight |
| Chronic Sediment Toxicity oecd.org | Lumbriculus variegatus | Pigment Yellow 12 & 83 | 28-day NOEC | > 1000 mg/kg dry weight |
Advanced Applications and Material Science Integration
Pigment-Polymer Composite Formulations and Interfacial Adhesion
The performance of Pigment Yellow 127 in polymer composites is fundamentally linked to the interfacial adhesion between the pigment particles and the polymer matrix. The inherent surface characteristics of the pigment, such as its surface energy and polarity, dictate its compatibility and interaction with different polymers. Effective dispersion and strong adhesion are critical for achieving uniform color and enhancing the mechanical properties of the final composite.
The rheological properties of pigment-polymer composites are also significantly influenced by the introduction of this compound. Its particle size, shape, and surface chemistry affect the viscosity and flow behavior of the polymer melt or liquid resin. Manufacturers' data often highlights the good rheological properties imparted by certain grades of this pigment, which is advantageous in processing applications such as extrusion and injection molding. chempoint.comsudarshan.com
Table 1: General Influence of Pigment Characteristics on Polymer Composite Properties
| Pigment Characteristic | Influence on Composite Properties |
| Particle Size & Distribution | Affects color strength, opacity, and mechanical reinforcement. Finer particles can improve dispersion and strength up to a certain loading level. |
| Surface Energy | Determines the wettability of the pigment by the polymer. A closer match in surface energy generally leads to better adhesion. |
| Surface Chemistry | The presence of functional groups can promote chemical bonding with the polymer matrix, significantly enhancing interfacial adhesion. |
| Crystal Morphology | Can influence the packing of pigment particles within the polymer and affect the composite's optical and mechanical properties. |
High-Performance Coatings and Inks: Formulation Science and Durability
This compound is a staple in the formulation of high-performance coatings and inks due to its bright shade, high color strength, and good fastness properties. specialchem.comsudarshan.com The formulation science behind these systems involves the careful selection of binders, solvents, and additives to optimize the performance of the pigment.
In the realm of printing inks, particularly for offset and gravure applications, this compound is valued for its transparency, high gloss, and chemical resistance. xcolorpigment.comsypigment.com The formulation of these inks requires a deep understanding of the interaction between the pigment, the vehicle (resin and solvent), and the substrate. The pigment's resistance to chemicals like acids and alkalis is a key performance indicator, ensuring the stability of the printed color in various environments. xcolorpigment.com
Table 2: Fastness Properties of a Commercial Grade of this compound
| Property | Rating/Value | Test Method |
| Light Fastness (Full Shade) | 7 | Blue Wool Scale (1-8) |
| Light Fastness (Tint) | 5 | Blue Wool Scale (1-8) |
| Weather Resistance (Full Shade) | 4 | Grey Scale (1-5) |
| Weather Resistance (Tint) | 2 | Grey Scale (1-5) |
| Heat Stability | 140°C | - |
| Resistance to Acid | 5 | Grey Scale (1-5) |
| Resistance to Alkali | 5 | Grey Scale (1-5) |
| Bleeding in Xylene | 2-3 | Grey Scale (1-5) |
| Bleeding in Methyl Ethyl Ketone | 3 | Grey Scale (1-5) |
| Bleeding in Ethyl Acetate | 3 | Grey Scale (1-5) |
| Bleeding in Cellosolve | 3 | Grey Scale (1-5) |
| Bleeding in Mineral Turpentine | 4 | Grey Scale (1-5) |
| Note: Data is indicative and can vary between different commercial grades. sudarshan.com |
Specialty Applications in Functional Materials and Devices
Beyond its traditional role as a colorant, this compound is finding use in specialty applications where its physical and chemical properties contribute to the functionality of the material or device.
One notable specialty application is in seed coloration and coatings . chempoint.comsudarshan.comsudarshan.com In this context, the pigment not only provides a distinct color for seed identification and branding but can also be part of a functional coating that may include nutrients, fungicides, or agents to improve flowability during planting. sudarshan.com The use of vibrant pigments helps in monitoring the uniformity of seed treatment and can deter birds and other pests.
While detailed public research is limited, the inherent properties of organic pigments like this compound, such as their semiconductor characteristics, open up possibilities for their use in electronic devices. The formulation of functional inks for printed electronics is an area of active research, and pigments with stable chemical and physical properties are potential candidates for components in sensors, displays, or other electronic applications.
Integration into Textile Substrates and Functional Textile Design
This compound is utilized in the textile industry for the printing of various fabrics. In pigment printing, the insoluble pigment is fixed onto the textile substrate with a binder. This method is advantageous as it can be applied to a wide range of fiber types, including cotton, synthetics, and blends.
The performance of this compound on textile substrates depends on the formulation of the printing paste, which includes the binder, thickener, and other auxiliaries. The adhesion of the binder to both the pigment and the textile fibers is crucial for achieving good wash and crock fastness. The choice of binder and curing conditions significantly impacts the final handle or feel of the fabric.
While the primary function of this compound in textiles is coloration, there is potential for its integration into functional textile design. For instance, in combination with functional binders or finishes, it could be part of a system that offers properties such as UV protection or antimicrobial activity. Further research is needed to explore the full potential of this compound in creating textiles with enhanced functionalities.
Pigment-Based Nanomaterials and Advanced Composite Development
The development of pigment-based nanomaterials is a burgeoning area of material science, with the potential to unlock enhanced properties and new applications. While specific research on the synthesis of this compound nanoparticles is not widely documented in readily accessible literature, the general principles of creating nano-pigments involve top-down methods like milling or bottom-up approaches such as controlled precipitation.
The reduction of this compound to the nanoscale could lead to several advantages. Nano-sized pigments can exhibit improved transparency, increased color strength, and enhanced dispersibility in polymer matrices. In advanced composites, the use of nano-pigments could lead to materials with not only vibrant and long-lasting color but also improved mechanical and barrier properties due to the high surface area and potential for strong interfacial interactions of the nanoparticles.
The integration of this compound nanomaterials into advanced composites could pave the way for novel materials with tailored optical, mechanical, and functional properties. However, challenges related to the controlled synthesis, dispersion, and stabilization of these nanoparticles need to be addressed through further research and development.
Intellectual Property Landscape and Regulatory Science Analysis
Patent Analysis and Technological Innovation in Pigment Yellow 127 Manufacturing and Use
The intellectual property landscape for this compound, a disazo pigment, is characterized by innovations aimed at enhancing its physical properties, improving manufacturing efficiency, and ensuring compliance with increasingly stringent purity standards. Patent activity reflects a focus on process optimization, particle size control, and the development of novel formulations to improve performance in various applications.
Technological innovations in the manufacturing of azo pigments, including this compound, have centered on several key areas. A primary driver has been the need to reduce impurities, particularly primary aromatic amines (PAAs), which are residual reactants from the synthesis process. One patented method involves the derivatization of residual PAA within the pigment slurry, followed by encapsulation, to produce PAA migration-free azoic pigments. nih.gov This approach not only enhances the safety profile of the pigment but is also presented as a more cost-effective and environmentally friendly alternative to previous purification techniques. nih.gov
Another significant area of innovation involves the after-treatment of pigments to improve their application properties. Patents describe processes for treating organic pigments with surfactants or resins to enhance characteristics such as fluorescence, gloss, transparency, and tinctorial strength. google.comgoogle.com For instance, a patented process specifically mentions treating mixed-coupled pigments, including this compound, to enhance fluorescence for marking applications. google.com Other methods focus on forming a suspension of an azo pigment in an aqueous medium containing specific surface-active agents, such as alkyl polyglycosides, to achieve superior gloss and transparency in water-based ink systems. google.com
The physical form of the pigment is also a critical focus of innovation. Advances in process control aim to produce pigments with uniform and soft particles, which contribute to better brightness, light resistance, and covering power. epo.org The introduction of microreactors and other continuous-flow synthesis methods represents a significant technological shift from traditional batch processes. google.comresearchgate.net These methods allow for rapid and intensive mixing of reactants, leading to more consistent reaction conditions, improved product quality, and easier scalability from laboratory to industrial production. google.com
| Patent / Publication | Assignee/Applicant | Technological Innovation |
| EP3181642A1 | AGFA GEVAERT NV | Method for manufacturing azoic pigments with very low residual Primary Aromatic Amine (PAA) content through derivatization and encapsulation. nih.gov |
| US7160371B2 | Ciba Specialty Chemicals Corporation | Process for enhancing the fluorescence of organic pigments, including this compound, by treating them with a surfactant. google.com |
| US6548647B2 | Clariant GmbH | An environmentally friendly and economic process for preparing azo colorants using a microjet reactor for the collision of reactant jets, ensuring rapid and intensive mixing. google.com |
| US5176750A | Miles Inc. | A process to prepare azo pigment compositions with superior gloss and transparency by using nonionic alkyl polyglycoside surface active agents during synthesis. google.com |
| EP0717087A1 | Toyo Ink Manufacturing Co., Ltd. | A process for improving the color value of a pigment by carrying out the coupling reaction in the presence of a specific water-soluble polymer to control particle size. epo.org |
Evolution of Regulatory Frameworks for Pigment Substances (e.g., ECHA, OECD)
The regulatory frameworks governing pigment substances in major industrial regions have undergone significant evolution, driven by a deeper understanding of chemical risks and a societal demand for greater protection of human health and the environment. Key international bodies like the Organisation for Economic Co-operation and Development (OECD) and European Union agencies such as the European Chemicals Agency (ECHA) have been central to this transformation.
The OECD's role has been foundational in harmonizing the methods for chemical safety testing. Since their first publication in 1981, the OECD Guidelines for the Testing of Chemicals have provided a set of internationally accepted specifications for assessing the properties and effects of chemicals. wikipedia.org These guidelines are under constant review, with periodic updates to reflect scientific progress and evolving regulatory needs, particularly concerning animal welfare. wikipedia.orgoecd.org A crucial aspect of the OECD framework is the principle of Mutual Acceptance of Data (MAD), which requires member countries to accept test data generated according to OECD Guidelines, thereby reducing duplicative testing and facilitating international trade. wikipedia.org
In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation (EC 1907/2006), which entered into force on June 1, 2007, marked a paradigm shift in chemical management. wikipedia.org Managed by ECHA, REACH places the responsibility on industry to demonstrate the safe use of the substances they place on the market. env.go.jp The regulation established a phased timeline for the registration of existing ("phase-in") substances based on production or import tonnage, with deadlines in 2010, 2013, and 2018. wikipedia.org REACH has had a direct impact on the pigment industry, as all chemical substances, including pigments, manufactured or imported at one tonne or more per year must be registered. finishingtouchesgroup.com More recently, REACH has been used to restrict over 4,000 chemicals in tattoo and permanent makeup inks, impacting the formulation of many pigments used in these applications. clinita.itshoppmubeauty.com
A significant trend in the evolution of these frameworks is the move away from traditional animal testing towards New Approach Methodologies (NAMs). The OECD has been at the forefront of this shift, developing and validating non-animal test methods. A landmark development was the publication of OECD Guideline 497 in June 2021, which outlines "Defined Approaches" (DAs) for skin sensitization. altex.orgcriver.com This was the first internationally harmonized guideline describing a non-animal approach that can replace an animal test for identifying skin sensitizers, a critical endpoint for pigments. nih.govcriver.com
| Year (Event) | Regulatory Development | Description / Impact on Pigments |
| 1981 | First publication of OECD Test Guidelines. wikipedia.org | Established internationally accepted standards for chemical safety testing, forming the basis for pigment safety assessment for decades. |
| 2007 | REACH Regulation (EC 1907/2006) enters into force. wikipedia.org | Shifted the burden of proof for chemical safety to industry. Required registration of all pigments manufactured or imported into the EU at ≥1 tonne/year. |
| 2008 | End of REACH pre-registration period. wikipedia.org | Allowed existing substances, including many pigments, to benefit from extended registration deadlines. |
| 2010, 2013, 2018 | REACH registration deadlines for phase-in substances. wikipedia.org | Deadlines for submitting comprehensive safety data dossiers to ECHA based on tonnage bands, affecting all pigment manufacturers and importers. |
| 2021 | Publication of OECD Guideline 497 (Defined Approaches on Skin Sensitisation). altex.orgcriver.com | Formalized the use of integrated non-animal testing strategies for a key health endpoint, providing a clear regulatory path for assessing the skin sensitization potential of pigments without new animal testing. |
| 2022 | REACH restriction on substances in tattoo inks becomes effective. clinita.itshoppmubeauty.com | Restricted over 4,000 chemicals, including certain colorants and preservatives, forcing reformulation of many pigments used in the dermopigmentation industry. |
Scientific Methodologies for Risk Assessment and Regulatory Compliance
Regulatory compliance for this compound and other chemical substances relies on a structured and scientifically rigorous risk assessment process. This process, outlined in frameworks like REACH, is designed to determine whether the risks arising from the manufacture and use of a substance are adequately controlled. env.go.jp The methodologies employed are guided by principles and standards developed by bodies such as ECHA and the OECD.
The cornerstone of reliable data generation is the OECD's Principles of Good Laboratory Practice (GLP). GLP is a managerial quality control system that covers the organizational processes and conditions under which non-clinical health and environmental safety studies are planned, performed, monitored, recorded, and archived. oecd.orgnih.gov Adherence to GLP ensures the quality, integrity, and reproducibility of test data submitted to regulatory authorities, forming the bedrock of any chemical safety assessment. patsnap.com
The chemical safety assessment (CSA) under REACH is a multi-step process: env.go.jp
Hazard Assessment: This involves identifying the intrinsic hazardous properties of the substance. It includes human health hazard assessment, physicochemical hazard assessment, and environmental hazard assessment.
Exposure Assessment: If the substance is identified as hazardous, an exposure assessment must be conducted. This involves developing "exposure scenarios" that describe how the substance is manufactured and used throughout its lifecycle and estimating the level of exposure to humans and the environment for each scenario. europa.eu
Risk Characterisation: In this final step, the exposure estimates are compared with the safe levels determined during the hazard assessment (e.g., Derived No-Effect Levels or DNELs) to determine if risks are controlled. env.go.jp
| Regulatory Requirement | Scientific Methodology / Principle | Description |
| Data Quality and Reliability | OECD Principles of Good Laboratory Practice (GLP) | A quality system for the planning, performance, monitoring, and reporting of non-clinical safety studies to ensure data integrity and validity. oecd.orgnih.gov |
| Hazard Identification & Characterisation | OECD Test Guidelines (TGs) | A collection of internationally agreed-upon test methods for determining the physicochemical, toxicological, and ecotoxicological properties of chemicals. wikipedia.org |
| Integration of All Available Data | Weight of Evidence (WoE) Approach | A process where all relevant evidence is systematically evaluated and weighed to determine the relative support for a conclusion on a specific hazard endpoint. oecd.orgfoodpackagingforum.org |
| Non-Animal Hazard Assessment | Defined Approaches (DAs) / IATA | Formal, rule-based methodologies that integrate data from multiple alternative sources (in silico, in chemico, in vitro) to satisfy an information requirement without conducting new animal tests. nih.govoecd.org |
| Demonstration of Safe Use | Chemical Safety Assessment (CSA) under REACH | A comprehensive process comprising hazard assessment, exposure assessment (including the development of exposure scenarios), and risk characterisation. env.go.jpeuropa.eu |
Future Research Directions and Emerging Paradigms
Development of Green and Sustainable Synthesis Pathways
The chemical industry is increasingly focused on developing environmentally benign manufacturing processes. For Pigment Yellow 127, this translates to a concerted effort to create greener synthesis routes that minimize waste, reduce energy consumption, and utilize less hazardous starting materials.
Key Research Areas:
Alternative Starting Materials: Research is underway to explore bio-based feedstocks as alternatives to traditional petrochemical-derived precursors for diarylide pigments. google.com This includes investigating the potential of compounds derived from renewable resources to replace the aromatic amines and coupling agents currently used in the synthesis of this compound. google.com
Catalytic Processes: The development of novel catalysts could enable more efficient and selective reactions, leading to higher yields and fewer byproducts. This reduces the need for extensive purification steps, which are often resource-intensive.
Solvent-Free or Aqueous-Based Synthesis: A significant area of research is the move away from organic solvents in the manufacturing process. The exploration of solvent-free reaction conditions or the use of water as a reaction medium is a key goal for reducing the environmental footprint of pigment production. environmentclearance.nic.in
A comparative table of traditional versus potential green synthesis approaches is presented below:
| Synthesis Aspect | Traditional Method | Potential Green Alternative |
| Starting Materials | Petrochemical-based aromatic amines and coupling agents | Bio-based feedstocks and renewable precursors google.com |
| Reaction Solvents | Organic solvents | Solvent-free conditions or aqueous media environmentclearance.nic.in |
| Energy Consumption | High-temperature and pressure reactions | Catalytic processes enabling lower energy requirements |
| Waste Generation | Significant byproducts requiring disposal | Higher selectivity leading to minimal waste |
Predictive Modeling for Long-Term Pigment Performance and Lifetime
The ability to predict the long-term performance and durability of pigments is crucial for their application in high-performance coatings, plastics, and inks. googleapis.com Predictive modeling, combining computational and experimental approaches, offers a powerful tool for understanding and forecasting the behavior of this compound over its service life.
Key Research Areas:
Degradation Pathway Analysis: Computational chemistry can be employed to model the potential degradation pathways of this compound when exposed to various environmental stressors such as UV radiation, heat, and chemical agents. Studies have shown that the fading rate of this compound can increase with exposure time. getty.edu
Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models can establish mathematical relationships between the molecular structure of this compound and its key performance properties, such as lightfastness, heat stability, and chemical resistance. These models can accelerate the design of new pigments with enhanced durability.
Accelerated Weathering and Lifetime Prediction: Combining data from accelerated weathering tests with predictive models allows for more accurate estimations of the pigment's lifetime in real-world applications. google.com This is particularly important for industries like automotive coatings and architectural paints where long-term color stability is paramount.
Advanced In-situ and Operando Characterization Techniques for Dynamic Processes
A deeper understanding of the dynamic processes involved in the synthesis and degradation of this compound requires advanced characterization techniques that can monitor these changes in real-time. In-situ and operando methods provide invaluable insights into reaction mechanisms and material transformations as they occur.
Key Research Areas:
In-situ Spectroscopic Monitoring: Techniques like in-situ Raman and UV-Vis spectroscopy can be used to follow the formation of this compound during its synthesis. industrialchemicals.gov.augoogle.com This allows for the optimization of reaction conditions to control particle size, crystal form, and ultimately, the final color properties. google.com
Operando Analysis of Pigment Degradation: By applying operando techniques, researchers can study the chemical and physical changes in this compound as it is exposed to light, heat, or other environmental factors. This provides a detailed understanding of the mechanisms behind color fading and material breakdown.
Microscopy and Surface Analysis: Advanced microscopy techniques, such as atomic force microscopy (AFM) and scanning electron microscopy (SEM), can be used to visualize the pigment particles and their interaction with the surrounding matrix at the nanoscale. This is crucial for understanding dispersion behavior and its impact on performance.
Circular Economy Principles in Pigment Design and Recycling
The concept of a circular economy, which aims to minimize waste and maximize resource utilization, is gaining significant traction in the chemical industry. Applying these principles to this compound involves designing for recyclability and developing effective recycling technologies.
Key Research Areas:
Design for Recycling: This involves developing pigment formulations and product designs that facilitate the recovery and reuse of the pigment at the end of the product's life. google.com This could include creating pigments that are more easily separated from their polymer matrix.
Chemical Recycling of Pigmented Materials: Research into chemical recycling processes, such as pyrolysis or solvolysis, could enable the breakdown of pigmented plastics and coatings into their constituent monomers and the recovery of the pigment for reuse. google.com
Waste Stream Valorization: Investigating methods to extract and purify this compound from industrial waste streams or post-consumer products can turn a disposal problem into a valuable resource. environmentclearance.nic.in
The table below outlines potential strategies for incorporating circular economy principles for this compound:
| Stage | Circular Economy Strategy |
| Design | Develop easily dispersible and recoverable pigment forms. |
| Manufacturing | Minimize waste through process optimization and byproduct valorization. environmentclearance.nic.in |
| Use | Formulate into durable products to extend service life. |
| End-of-Life | Implement chemical and mechanical recycling processes to recover the pigment. flashpointsrl.com |
Interdisciplinary Approaches to Pigment Science and Engineering
The future of pigment research lies in the convergence of multiple scientific and engineering disciplines. An interdisciplinary approach will be essential for tackling the complex challenges and unlocking the full potential of this compound.
Key Research Areas:
Materials Science and Polymer Chemistry: Collaboration between pigment scientists and polymer chemists is crucial for developing optimized pigment-matrix systems with enhanced compatibility and performance.
Computational Science and Data Analytics: The integration of computational modeling, machine learning, and big data analytics can accelerate the discovery of new pigment structures and predict their properties with greater accuracy.
Environmental Science and Toxicology: A holistic understanding of the environmental impact and toxicological profile of this compound and its potential degradation products is necessary for ensuring its long-term sustainability. mst.dkumweltbundesamt.de
Chemical Engineering and Process Optimization: The expertise of chemical engineers is vital for scaling up new, sustainable synthesis processes from the laboratory to industrial production in an economically viable manner.
Q & A
Q. What methodologies are recommended to assess the environmental impact of this compound degradation byproducts?
- Methodological Answer : Use OECD guideline 301F for biodegradability testing under aerobic conditions. Identify degradation metabolites (e.g., chloroanilines) via GC-MS and assess ecotoxicity using Daphnia magna acute toxicity assays (48h LC₅₀). Compare with REACH regulatory thresholds to evaluate environmental risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
